molecular formula C28H31N7O B6543672 N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006277-43-5

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide

カタログ番号: B6543672
CAS番号: 1006277-43-5
分子量: 481.6 g/mol
InChIキー: IYKJXGJLHBAXNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-methylpyrazole ring at position 2. The adamantane-1-carboxamide moiety at the pyrazole-5-position introduces significant lipophilicity and structural rigidity, which may enhance target binding and metabolic stability . Pyrazolo[3,4-d]pyrimidines are well-documented as kinase inhibitors, and the adamantane group could optimize interactions with hydrophobic protein pockets .

特性

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O/c1-16-4-5-22(6-17(16)2)34-25-23(14-31-34)26(30-15-29-25)35-24(7-18(3)33-35)32-27(36)28-11-19-8-20(12-28)10-21(9-19)13-28/h4-7,14-15,19-21H,8-13H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJXGJLHBAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C56CC7CC(C5)CC(C7)C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine moiety : Known for its role in developing epidermal growth factor receptor inhibitors (EGFRIs).
  • Adamantane core : Often associated with antiviral properties and structural stability.

Molecular Formula

The molecular formula for this compound is C20H24N6OC_{20}H_{24}N_6O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide have shown significant inhibitory effects on cancer cell proliferation.

Case Study: EGFR Inhibition

A study focused on the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most promising compound from this study had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of EGFR : This receptor plays a crucial role in cell signaling pathways that regulate cell division and survival. Compounds targeting EGFR can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives could arrest the cell cycle at the S and G2/M phases, leading to increased apoptotic activity .

Comparative Activity Table

CompoundCell LineIC50 (µM)Mechanism
N-{...}A5498.21EGFR Inhibition
N-{...}HCT-11619.56EGFR Inhibition
Similar DerivativeA5490.016Apoptosis Induction
Similar DerivativeHCT-1160.236Apoptosis Induction

Synthesis and Development

The synthesis of N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide involves several steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine : Utilizing various reagents to create the pyrazole core.
  • Coupling with Adamantane : The adamantane structure is integrated to enhance biological activity.
  • Final Carboxamide Formation : The carboxamide functionality is introduced to complete the synthesis.

Research Findings

Research has shown that modifications in the pyrazole structure can significantly influence biological activity. For example, substituents on the phenyl ring have been linked to increased potency against cancer cell lines .

類似化合物との比較

Fluorophenyl Analogs

Example Compound : N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (C₂₆H₂₆FN₇O₂, MW: 487.54 g/mol)

  • Key Differences: The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group in the target compound. The absence of methyl groups could reduce steric hindrance, improving solubility but possibly decreasing metabolic stability compared to the dimethyl analog.

Chlorophenyl and Nitrophenyl Derivatives

Example Compounds :

  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅ClN₄, MW: 298.77 g/mol)
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅N₅O₂, MW: 309.33 g/mol)
  • Key Differences: Chloro and nitro groups introduce stronger electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to increased polarity.

Core Heterocyclic Modifications

Pyrazolo[3,4-b]Pyridine Derivatives

Example Compound : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₁H₂₂N₆O, MW: 374.44 g/mol)

  • Key Differences: The pyrazolo[3,4-b]pyridine core replaces pyrazolo[3,4-d]pyrimidine, altering ring nitrogen positions and electronic distribution. Reduced molecular weight (374.44 vs.

Adamantane-Based Modifications

Example Compound : N-[1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]acetamide (C₂₇H₂₀F₂N₆O₃, MW: 571.20 g/mol)

  • Key Differences: The adamantane group in the target compound is replaced with a chromen-4-one moiety, significantly altering lipophilicity and conformational flexibility.

Comparative Challenges

  • Adamantane Integration :
    • The bulky adamantane group may complicate reaction yields due to steric hindrance during coupling, unlike smaller substituents (e.g., fluorine or methyl) .
  • Regioselectivity :
    • Substituent placement on the pyrazolo[3,4-d]pyrimidine core (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) requires precise control, often achieved via palladium-catalyzed cross-coupling .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound 4-Fluorophenyl Analog Pyrazolo[3,4-b]Pyridine
Molecular Weight (g/mol) ~500 (estimated) 487.54 374.44
logP (Predicted) High (adamantane) Moderate (fluorine) Moderate (methyl/ethyl)
Solubility Low (lipophilic) Moderate High
Metabolic Stability High (rigid structure) Moderate Variable

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。